molecular formula C10H11F2NO5S B14369840 Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate CAS No. 90096-49-4

Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate

Cat. No.: B14369840
CAS No.: 90096-49-4
M. Wt: 295.26 g/mol
InChI Key: XIBDNJWEIRTXDL-UHFFFAOYSA-N
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Description

Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate is an organic compound that features a benzene ring substituted with a difluoromethoxy group, a sulfonyl group, and a carbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate typically involves multiple steps, starting with the preparation of the benzene ring substituted with the difluoromethoxy group. This can be achieved through electrophilic aromatic substitution reactions where the benzene ring is treated with difluoromethoxy reagents under specific conditions . The sulfonyl group is then introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid . Finally, the carbamate ester is formed by reacting the sulfonylated benzene derivative with ethyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Comparison with Similar Compounds

Ethyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound and its potential advantages in various applications.

Properties

CAS No.

90096-49-4

Molecular Formula

C10H11F2NO5S

Molecular Weight

295.26 g/mol

IUPAC Name

ethyl N-[2-(difluoromethoxy)phenyl]sulfonylcarbamate

InChI

InChI=1S/C10H11F2NO5S/c1-2-17-10(14)13-19(15,16)8-6-4-3-5-7(8)18-9(11)12/h3-6,9H,2H2,1H3,(H,13,14)

InChI Key

XIBDNJWEIRTXDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NS(=O)(=O)C1=CC=CC=C1OC(F)F

Origin of Product

United States

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